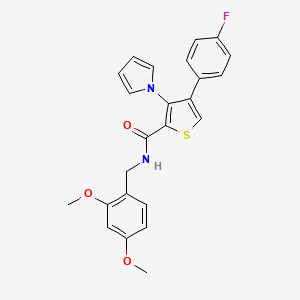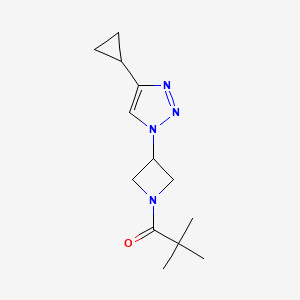
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a useful research compound. Its molecular formula is C13H20N4O and its molecular weight is 248.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is related to various research areas, including the synthesis and evaluation of heterocyclic compounds with potential pharmacological applications. A relevant study involves the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, showing potential antibacterial and antifungal activities (Mistry & Desai, 2006). Another significant research direction is the development of peptidotriazoles on solid phase, highlighting the regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, a method compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of related compounds has been extensively studied. For instance, triazole, tetrazole, and spiropyrimidine-thiadiazole derivatives have been synthesized and evaluated for their effectiveness against various bacteria and fungi, showing potent antimicrobial activity (Abu‐Hashem & El‐Shazly, 2019). Similarly, 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives exhibited significant antifungal activities, particularly against Candida spp., with some compounds displaying outstanding selectivity and low toxicity (Zambrano-Huerta et al., 2019).
Pharmacological Screening
The exploration of 1,2,3-triazoles for pharmacological properties includes the synthesis and screening of substituted triazoles for antimicrobial activities. Some derivatives have shown promising results, comparable to standard drugs, in analgesic, anti-inflammatory, and local anesthetic activities, albeit without antihistaminic activity (Banu, Dinakar, & Ananthanarayanan, 1999). Additionally, microwave-assisted synthesis of novel 1,2,3-triazole derivatives presented an environmentally friendly approach to creating compounds with significant antimicrobial properties (Ashok, Gandhi, Srinivas, & Kumar, 2013).
Mechanism of Action
Target of Action
The primary target of the compound “1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one” is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells. It plays a crucial role in cellular processes such as angiogenesis, apoptosis, and cell cycle regulation .
Mode of Action
This compound acts as a VHL inhibitor . By inhibiting the VHL protein, it disrupts the ubiquitin-proteasome system, leading to an accumulation of proteins that would otherwise be degraded. This can result in various cellular changes, depending on the specific proteins affected .
Biochemical Pathways
The inhibition of VHL affects multiple biochemical pathways. One key pathway is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, VHL targets HIF for degradation. When vhl is inhibited, hif accumulates and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, cell survival, and glucose metabolism .
Pharmacokinetics
The presence of the 1,2,3-triazole moiety in its structure suggests that it may have good bioavailability and stability .
Result of Action
The inhibition of VHL and subsequent activation of the HIF pathway can lead to various molecular and cellular effects. These include increased angiogenesis, enhanced cell survival under hypoxic conditions, and alterations in glucose metabolism . These effects could potentially be harnessed for the treatment of conditions such as anemia and ischemic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and oxygen levels of the cellular environment can affect the activity of VHL and, consequently, the efficacy of VHL inhibitors . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure .
Biochemical Analysis
Biochemical Properties
The compound interacts with the VHL protein, a key player in various biochemical reactions . The nature of these interactions is complex and involves binding at specific sites on the VHL protein, leading to changes in its activity.
Cellular Effects
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one has been shown to influence cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism . The exact effects can vary depending on the cell type and the specific cellular processes involved.
Molecular Mechanism
The compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms are complex and depend on the specific biochemical context.
Temporal Effects in Laboratory Settings
Over time, the effects of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one can change. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are an important consideration in laboratory studies.
Dosage Effects in Animal Models
In animal models, the effects of the compound can vary with different dosages . This includes threshold effects, where the compound only has an effect above a certain dosage, as well as toxic or adverse effects at high doses.
Metabolic Pathways
1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one is involved in various metabolic pathways . This includes interactions with enzymes and cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The compound is transported and distributed within cells and tissues in a complex manner . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one can have significant effects on its activity or function . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Properties
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-13(2,3)12(18)16-6-10(7-16)17-8-11(14-15-17)9-4-5-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZNJDSVVVGQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CC(C1)N2C=C(N=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
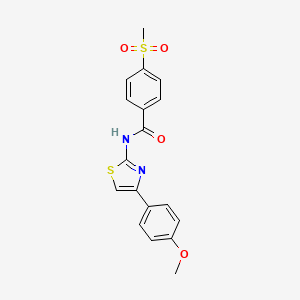
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)
![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)

![ethyl 4-[3-[(5E)-5-[3-[3-(4-ethoxycarbonylanilino)-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoate](/img/structure/B2940499.png)
![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
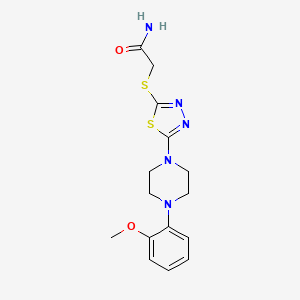
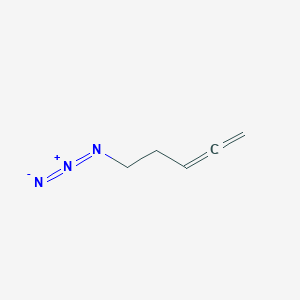
![2-[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940504.png)
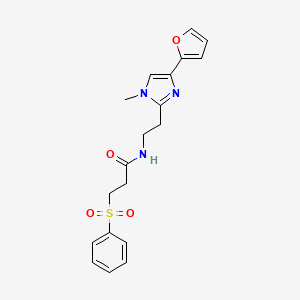
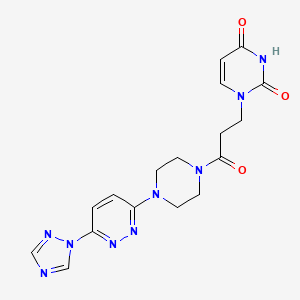
![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2940508.png)

